1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine
Overview
Description
1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine is a chemical compound with the molecular formula C12H21ClN2O3 and a molecular weight of 276.761. It is not intended for human or veterinary use and is used for research purposes only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available. However, similar compounds have been studied using single crystal X-ray diffraction analysis3.Chemical Reactions Analysis
Specific chemical reactions involving 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine are not readily available. More research may be needed to fully understand its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine are not readily available from the sources. More research may be needed to determine these properties.Safety And Hazards
The safety data sheet for this compound is not directly available. However, similar compounds have been classified as having acute toxicity, and pose short-term and long-term aquatic hazards6.
Future Directions
The future directions for the research and application of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine are not clear from the available resources. More research may be needed to determine its potential uses and benefits.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
tert-butyl (3S,5R)-4-carbonochloridoyl-3,5-dimethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-8-6-14(11(17)18-12(3,4)5)7-9(2)15(8)10(13)16/h8-9H,6-7H2,1-5H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYJANFHPUJZBR-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)Cl)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)Cl)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127717 | |
Record name | rel-1,1-Dimethylethyl (3R,5S)-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine | |
CAS RN |
438050-53-4 | |
Record name | rel-1,1-Dimethylethyl (3R,5S)-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438050-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (3R,5S)-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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